molecular formula C11H16N2 B1628356 (Cyclohexylmethyl)pyrazine CAS No. 28217-92-7

(Cyclohexylmethyl)pyrazine

Cat. No. B1628356
CAS RN: 28217-92-7
M. Wt: 176.26 g/mol
InChI Key: DGJZDAIWCSVZBI-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)pyrazine is a compound that contains a pyrazine ring, which is a six-member aromatic heterocycle, consisting of two nitrogen atoms (at positions 1 and 4) and four carbon atoms . It is a green, musty, and nutty tasting compound .


Molecular Structure Analysis

The molecular formula of (Cyclohexylmethyl)pyrazine is C11H16N2 . The pyrazine ring in the structure is a six-membered aromatic heterocycle with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazine derivatives, including (Cyclohexylmethyl)pyrazine, can undergo various chemical reactions. Transition metal-catalyzed reactions such as Sonogashira, Heck, Suzuki, and Stille reactions are commonly used for carbon–carbon bond formation on pyrazines .


Physical And Chemical Properties Analysis

(Cyclohexylmethyl)pyrazine is a pale amber liquid with a nutty, musty odour . It is slightly soluble in water and soluble in oils . It is miscible in ethanol at room temperature .

Scientific Research Applications

Pyrazine-Based DNA Binders and Antimicrobial Properties

Pyrazines and their derivatives, like chlorohydrazinopyrazine, have shown significant promise in the realm of DNA binding and antimicrobial properties. Studies utilizing theoretical research with the density functional theory (DFT) approach and experimental analysis have revealed that these compounds display high affinity to DNA and exhibit non-toxicity toward human dermal keratinocytes. This supports their potential application in clinical settings (Mech-Warda et al., 2022).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives have been recognized for their diverse pharmacological properties. Research spanning from 2008 to 2012 reviewed the significant interest in pyrazine derivatives as potential active compounds. These derivatives exhibit a range of effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties (Ferreira & Kaiser, 2012).

Cytotoxicity of Pyrazine Derivatives

A computational study explored the cytotoxic activities of substituted amides of pyrazine-2-carboxylic acids. Using QSAR and DFT-based molecular surface electrostatic potential, this study helped in understanding the cytotoxic activity of these compounds, which are crucial in clinical applications (Hosseini et al., 2013).

Synthesis of Pyrazine Derivatives for Biological Relevance

The synthesis of biologically relevant pyrazine derivatives using novel methods like chitosan-immobilized ionic liquid has been a subject of research. These methods aim at achieving high yield, shorter reaction time, and recyclability of the catalyst, thus enhancing the efficiency in synthesizing these compounds for various applications (Khan, Siddiqui, & Siddiqui, 2019).

Microbial Metabolism of Pyrazines

The microbial transformation of pyrazines has facilitated the synthesis of novel molecules, underlining the significance of these compounds in the field of microbiology. Understanding the microbial metabolism of pyrazines aids in the synthesis and degradation processes, which are crucial in medical and industrial applications (Rajini, Aparna, Sasikala, & Ramana, 2011).

Pyrazine Applications in Corrosion Inhibition

Pyrazine derivatives have been identified aseffective corrosion inhibitors for industrial metals and alloys. The unique chemical characteristics of pyrazines, particularly due to their nitrogen atoms, make them suitable for preventing metal corrosion. This application is significant in various industries, including food coloring and pharmaceuticals, where corrosion prevention is crucial (Verma, 2021).

Role in Medicinal Chemistry

The presence of the pyrazine ring in various clinically used drugs highlights its importance in drug design. Pyrazine derivatives have been found to exhibit a range of therapeutic applications, underscoring their significance in the development of new pharmacological agents (Miniyar et al., 2013).

Pyrazines in Food Applications

Pyrazines are also extensively used in the food industry. They contribute to flavoring, and their antimicrobial action makes them effective as food preservatives. Understanding the formation mechanisms and metabolism of pyrazines in food is vital for optimizing their use and minimizing detrimental effects (Fayek, Xiao, & Farag, 2021).

Antimicrobial Activity of Pyrazines

Pyrazines such as 2,5-bis(1-methylethyl)-pyrazine have shown broad-spectrum antimicrobial activity. This suggests their potential as bio-based fumigants in various industries, including agriculture, food, and logistics (Janssens et al., 2019).

Imidazo[1,2-a]pyrazines in Drug Development

Compounds like imidazo[1,2-a]pyrazines have been essential in organic synthesis and drug development. They demonstrate a wide range of biological activities, making them a focus for future drug development (Goel, Luxami, & Paul, 2015).

Pyrazines as Corrosion Inhibitors

Research on pyrazine derivatives as corrosion inhibitors for various metals and alloys has indicated their potential in this field. The studies focus on their adsorption properties and theoretical correlations, providing insights into future research directions (Obot, Onyeachu, & Umoren, 2018).

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (Cyclohexylmethyl)pyrazine and found no safety concern at current levels of intake when used as a flavouring agent .

Future Directions

The pyrazine structure, including (Cyclohexylmethyl)pyrazine, is an attractive scaffold for drug discovery research . Pyrazine-modified natural product derivatives have shown a wide range of biological activities and exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds . Therefore, future research could focus on the design and synthesis of new pyrazine derivatives to treat various diseases .

properties

IUPAC Name

2-(cyclohexylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJZDAIWCSVZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067367
Record name Pyrazine, (cyclohexylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale amber liquid with a nutty, musty odour
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 °C. @ 4.00 mm Hg
Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol)
Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.003-1.009
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(Cyclohexylmethyl)pyrazine

CAS RN

28217-92-7
Record name 2-(Cyclohexylmethyl)pyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexylmethyl pyrazine
Source ChemIDplus
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Record name Pyrazine, 2-(cyclohexylmethyl)-
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Record name Pyrazine, (cyclohexylmethyl)-
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Record name (cyclohexylmethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.444
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Record name CYCLOHEXYLMETHYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TB Adams, J Doull, VJ Feron, JI Goodman… - Food and Chemical …, 2002 - Elsevier
This is the fifth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a comprehensive …
Number of citations: 119 www.sciencedirect.com
A Mattia, AG Renwick, G Sipes - food additives and contaminants, 2002 - apps.who.int
The Committee evaluated a group of 41 flavouring agents consisting of pyrazine and pyrazine derivatives (see Table 1). The evaluations were conducted according to the Procedure for …
Number of citations: 4 apps.who.int
PM Newbernes, PS Portoghese, S RL, WJ Waddell… - femaflavor.org
This is the fifth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a comprehensive …
Number of citations: 0 www.femaflavor.org
Z Zhu, R Huang, W Liu, J Wang, S Wu… - Molecular nutrition & …, 2022 - Wiley Online Library
Scope Whole‐food‐based strategies to prevent metabolic diseases are growing interests. Agrocybe cylindracea (AC) is a major edible mushroom with high values of nutrition, but little …
Number of citations: 8 onlinelibrary.wiley.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
BL Oser, RA Ford - Food technology, 1979 - femaflavor.org
0 CONSIDERABLE NEW KNOWLEDGE has been gained over the past few years from the isolation and characterization of components of natural flavors. This has necessarily led to the …
Number of citations: 35 www.femaflavor.org
G Reineccius - Source Book of Flavors, 1994 - Springer
… Cyclohexylmethyl pyrazine …
Number of citations: 0 link.springer.com
A Kumar, R Joshi, T Awasthi, N Singh - International Journal of Food … - Wiley Online Library
Rice bran protein isolates and seven legume protein isolates (moong bean, green pea, white pea, black chickpea and white chickpea, soya bean, lentil) were evaluated for functional, …
Number of citations: 0 ifst.onlinelibrary.wiley.com
JG Babish - Food and Drug Research Laboratories. Lab, 1978
Number of citations: 5
JG Babish - Food and Drug Research Laboratories. Lab, 1978
Number of citations: 5

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